molecular formula C9H19ClO B1597271 Chloromethyl octyl ether CAS No. 24566-90-3

Chloromethyl octyl ether

Cat. No.: B1597271
CAS No.: 24566-90-3
M. Wt: 178.7 g/mol
InChI Key: YUMNZEWYPUBSQA-UHFFFAOYSA-N
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Description

Chloromethyl octyl ether, also known as 1-(Chloromethoxy)octane, is an organic compound with the molecular formula CH₃(CH₂)₇OCH₂Cl. It is a member of the chloroalkyl ether family, characterized by an ether group connected to a chloromethyl group via an alkane chain. This compound is primarily used as a chloromethylation reagent in various chemical syntheses .

Mechanism of Action

Target of Action

Chloromethyl octyl ether, also known as 1-(Chloromethoxy)octane, is primarily used as a chloromethylation reagent . Its primary targets are organic compounds, particularly those containing aromatic rings such as calixarenes . These compounds play a crucial role in various chemical reactions and processes, serving as the backbone for the synthesis of more complex molecules.

Mode of Action

The compound interacts with its targets through a process known as chloromethylation . In this process, the chloromethyl group (-CH2Cl) of the this compound molecule is introduced into the target molecule . This results in the formation of a new compound with altered properties, enabling further chemical reactions or applications .

Biochemical Pathways

For instance, it has been used in the chloromethylation of calixarenes , which are macrocyclic compounds with applications in areas like catalysis, drug delivery, and environmental remediation .

Pharmacokinetics

Given its use as a reagent in chemical synthesis, it’s likely that its bioavailability and pharmacokinetic profile would depend on the specific conditions of the reaction it’s used in, including factors like temperature, ph, and the presence of other reactants .

Result of Action

The primary result of this compound’s action is the chloromethylation of target molecules . This can significantly alter the target’s chemical properties and reactivity, enabling the synthesis of a wide range of organic compounds . For example, it has been used in the synthesis of chloromethylated poly(phthalazinone ether sulfone ketone) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C to maintain its stability . Furthermore, the conditions under which it’s used as a reagent, such as the temperature, pH, and solvent used in the reaction, can also impact its efficacy and the yield of the reaction .

Biochemical Analysis

Biochemical Properties

It is primarily used as a chloromethylation reagent in the synthesis of polymers

Molecular Mechanism

The molecular mechanism of Chloromethyl octyl ether involves its role as a chloromethylation reagent. It can add a chloromethyl group to other molecules, potentially altering their properties and functions

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl octyl ether can be synthesized through the reaction of octanol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the substitution of the hydroxyl group in octanol with the chloromethyl group from chloromethyl methyl ether .

Industrial Production Methods: In industrial settings, this compound is produced by reacting octanol with formaldehyde and hydrogen chloride gas. This method involves the formation of chloromethyl methyl ether in situ, which then reacts with octanol to form this compound. The reaction is carried out in the presence of a Lewis acid catalyst to enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Chloromethyl octyl ether undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted ethers, amines, and thiols.

    Oxidation Reactions: Aldehydes and carboxylic acids.

    Reduction Reactions: Methylated derivatives

Scientific Research Applications

Chloromethyl octyl ether has several applications in scientific research:

Comparison with Similar Compounds

Chloromethyl octyl ether can be compared with other chloroalkyl ethers such as:

Uniqueness: this compound is unique due to its long alkyl chain, which imparts hydrophobic properties and makes it suitable for applications in surfactants and lubricants. Its reactivity and versatility in various chemical reactions also make it a valuable reagent in organic synthesis .

Properties

IUPAC Name

1-(chloromethoxy)octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19ClO/c1-2-3-4-5-6-7-8-11-9-10/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMNZEWYPUBSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336579
Record name Chloromethyl octyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24566-90-3
Record name Chloromethyl octyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloromethyl octyl ether
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

75 g (2.5 mole) of paraformaldehyde were stirred in 250 ml 1,1,2-trichloroethane with 268 ml (2.5 mole) 1-octanol at 0°-5° C. HCl gas was passed for one hour. The product chloromethyloctyl ether can be isolated by evaporation of the excess solvent. Alternatively, a stock solution of 3M concentration is made in 1,1,2-trichloroethane and used as such, or kept refrigerated. Chloromethyloctylether may be distilled, b.p. 63°-64° C. (0.7 torr).
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
268 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

33 g (1.1 mole) of (CH2O)n were stirred in 100 ml 1,1,2-trichloroethane with 130 g (1.0 mole) 1-octanol at 0°-5° C. HCl gas was passed for one hour. The product was analysed by MS-GC, as described in example 7 and was found to contain 2.3% bis-chloromethylether.
[Compound]
Name
(CH2O)n
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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